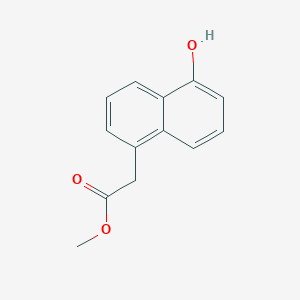

Methyl 2-(5-hydroxynaphthalen-1-yl)acetate

Description

Significance of Naphthalene (B1677914) Core Structures in Contemporary Organic Chemistry Research

The naphthalene scaffold, a simple bicyclic aromatic hydrocarbon, is a fundamental building block in organic chemistry. researchgate.netnih.gov Its fused ring system creates a planar and electron-rich structure that is more reactive than benzene, making it a versatile precursor for a multitude of more complex molecules. nih.gov This reactivity allows it to serve as a cornerstone in the synthesis of dyes, polymers, pharmaceuticals, and materials for organic electronics. nih.gov The delocalized pi-electron system of naphthalene also imparts unique photophysical properties, such as fluorescence, making its derivatives valuable as molecular probes and in the development of optoelectronic devices. The inherent stability and structural rigidity of the naphthalene core make it a favored component in drug design, where it can act as a scaffold to orient other functional groups in a precise three-dimensional arrangement for interaction with biological targets.

Importance of Hydroxylated Naphthalene Compounds and Ester Derivatives in Advanced Chemical Synthesis

The introduction of functional groups to the naphthalene core dramatically expands its chemical diversity and utility. Hydroxylated naphthalenes, or naphthols, are particularly significant. The hydroxyl group is a powerful activating group in electrophilic aromatic substitution and can also serve as a nucleophile or a precursor for ether and ester linkages. Naphthols are crucial intermediates in the production of dyes, pigments, antioxidants, and pharmaceuticals. researchgate.net

Ester derivatives of naphthalene, particularly those with acetic acid side chains, are also of considerable interest. The ester functional group can be readily synthesized and hydrolyzed, offering a convenient handle for modifying solubility and other physicochemical properties. Furthermore, the acetic acid moiety can be a key structural element in biologically active molecules, including plant growth regulators and anti-inflammatory agents. google.comresearchgate.net The combination of a hydroxyl group and an ester group on a naphthalene scaffold, as seen in Methyl 2-(5-hydroxynaphthalen-1-yl)acetate, creates a multifunctional molecule with potential for further chemical elaboration and diverse applications.

Molecular Architecture and Specific Substitution Pattern of this compound

The molecular structure of this compound is characterized by a naphthalene ring system with substituents at the 1 and 5 positions. These positions, also known as peri positions, have a unique spatial relationship. The substituents are on different rings but are sterically proximate across the bay-like region of the fused ring system.

The key structural features are:

A Naphthalene Core: A bicyclic aromatic system of ten carbon atoms.

A Methyl Acetate (B1210297) Group at Position 1: The -CH2COOCH3 group is located at an alpha-position, which is generally the most reactive site on the naphthalene ring for many chemical reactions.

A Hydroxyl Group at Position 5: The -OH group is also at an alpha-position on the adjacent ring. This group can influence the electronic properties of the entire ring system through resonance and inductive effects.

The 1,5-substitution pattern can lead to steric interactions between the functional groups, potentially influencing the molecule's conformation and reactivity. acs.org This specific arrangement distinguishes it from other isomers and suggests a unique chemical behavior that warrants investigation.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂O₃ |

| Molecular Weight | 216.23 g/mol |

| CAS Number | 497068-60-7 |

| Appearance | Predicted to be a solid at room temperature |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents |

Note: These properties are predicted based on the chemical structure and data for similar compounds, as extensive experimental data is not publicly available.

Research Gaps and Objectives for Comprehensive Academic Investigation of this compound

A thorough review of the scientific literature reveals a significant gap in the knowledge specifically concerning this compound. While its constituent parts—the naphthalene core, hydroxyl group, and methyl acetate moiety—are well-studied in other contexts, this particular isomer remains largely uncharacterized. There is a notable absence of published studies detailing its synthesis, spectroscopic properties, and potential applications.

This lack of information presents a clear opportunity for academic investigation. The primary objectives for future research on this compound should include:

Development of a Synthetic Route: Establishing an efficient and scalable method for the synthesis of this compound.

Full Spectroscopic Characterization: Comprehensive analysis using modern analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy, to unequivocally confirm its structure and purity.

Investigation of Physicochemical Properties: Experimental determination of key properties such as melting point, solubility, and stability.

Exploration of Chemical Reactivity: Studying the reactivity of the hydroxyl and ester functional groups, as well as the naphthalene core, to understand its potential as an intermediate in further chemical synthesis.

Screening for Biological Activity: Given the prevalence of naphthalene derivatives in medicinal chemistry, screening for potential biological activities would be a logical step to explore its therapeutic potential.

Addressing these research objectives would fill a clear void in the chemical literature and could potentially unveil novel properties and applications for this specific naphthalene derivative.

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-(5-hydroxynaphthalen-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-16-13(15)8-9-4-2-6-11-10(9)5-3-7-12(11)14/h2-7,14H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCVVRZXQHVOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C2C=CC=C(C2=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Derivatization of Methyl 2 5 Hydroxynaphthalen 1 Yl Acetate

Retrosynthetic Analysis and Established Synthetic Pathways for 5-Hydroxynaphthalene-1-yl Acetate (B1210297) Scaffolds

A retrosynthetic approach to Methyl 2-(5-hydroxynaphthalen-1-yl)acetate logically disconnects the molecule at the ester and the acetic acid side chain. This suggests two key transformations: the esterification of a carboxylic acid precursor and the introduction of the acetate or a precursor group onto the 5-hydroxynaphthalene core.

Synthesis from Precursors: Focusing on 5-Hydroxynaphthalen-1-yl and Related Derivatives

The synthesis of the core 5-hydroxynaphthalene-1-yl acetic acid structure can be envisioned through several pathways, typically starting from readily available naphthalene (B1677914) derivatives. One plausible approach involves the functionalization of 5-naphthol (1,5-dihydroxynaphthalene). The introduction of the acetic acid moiety at the C1 position is a key challenge due to the directing effects of the hydroxyl group.

While direct synthesis for this specific molecule is not widely documented, analogous syntheses of related structures, such as 2-(hydroxyphenyl)acetic acids, provide a blueprint. unl.pt For instance, a common strategy involves the formylation or acylation of the naphthol precursor at the desired position, followed by a series of reactions to elaborate the side chain. For example, a Rieche formylation could introduce a formyl group, which can then be converted to the acetic acid side chain through reactions like the Wittig reaction followed by oxidation, or via the Strecker synthesis followed by hydrolysis.

Another approach could involve microbial oxidation of naphthols to produce dihydroxynaphthalene isomers, which can then be selectively functionalized. researchgate.net Pseudomonas fluorescens, for example, has been used to oxidize 1- and 2-naphthols to various dihydroxynaphthalenes. researchgate.net

Esterification and Functional Group Interconversions on the Naphthalene Nucleus

Once the 2-(5-hydroxynaphthalen-1-yl)acetic acid precursor is obtained, the final step is a standard esterification reaction to yield the target methyl ester.

Esterification: This transformation is typically achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com Other methods include using reagents like thionyl chloride to form an acyl chloride intermediate, which then reacts with methanol, or employing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). orientjchem.org

Functional Group Interconversions (FGI): The naphthalene nucleus is amenable to a wide range of functional group interconversions, allowing for the synthesis of diverse derivatives. ub.eduvanderbilt.edu The hydroxyl group can be converted into other functionalities, such as ethers or esters, or it can serve as a directing group for further substitutions. Halogenation of the ring, for instance, can introduce bromine or chlorine atoms, which are versatile handles for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. vanderbilt.edu

| Transformation | Reagents/Conditions | Product Type | Reference |

| Carboxylic Acid to Ester | Methanol, H₂SO₄ (catalyst) | Methyl Ester | google.com |

| Alcohol to Halide | PBr₃ or SOCl₂ | Bromo- or Chloro-naphthalene | vanderbilt.edu |

| Halide to Nitrile | KCN, DMSO | Cyano-naphthalene | vanderbilt.edu |

| Alcohol to Sulfonate Ester | R'SO₂Cl | Naphthyl Sulfonate | vanderbilt.edu |

Advanced Synthetic Approaches to Naphthalene and Hydroxynaphthalene Derivatives Applicable to this compound

Modern synthetic chemistry offers powerful tools for the construction and precise functionalization of aromatic systems like naphthalene, which are directly applicable to the synthesis of the target compound and its analogues.

Catalytic Reactions for Naphthalene Core Formation and Precise Functionalization

Transition metal catalysis has revolutionized the synthesis of complex aromatic structures. researchgate.net Various catalytic systems can be employed to either construct the naphthalene core itself or to introduce functional groups with high regioselectivity.

Ruthenium-Catalyzed Synthesis: One-pot routes using ruthenium catalysts, such as [Cp*RuCl(PPh₃)₂], can generate substituted naphthalenes and dihydronaphthalenes from 2,3-aryl-1,3-butadiene substrates. chemrxiv.org These reactions proceed via a radical benzannulation mechanism and are tolerant of various functional groups. chemrxiv.org

Platinum-Catalyzed Hydroarylation: Functionalized naphthalenes can be synthesized through the selective platinum-catalyzed 6-endo intramolecular hydroarylation of specific aryl enynes. acs.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-H functionalization and cross-coupling reactions. researchgate.netresearchgate.net These methods allow for the direct introduction of aryl, alkyl, or other groups onto the naphthalene ring, often guided by a directing group to control the position of substitution. researchgate.netresearchgate.net

Multicomponent Reactions in the Synthesis of Related Hydroxynaphthalene Adducts

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying purification. lookchem.comnih.gov Several MCRs utilize hydroxynaphthalene precursors to build diverse heterocyclic and polycyclic frameworks.

For example, an efficient one-pot, three-component reaction of 2-hydroxynaphthalene-1,4-dione, various aldehydes, and amines can produce fluorescent hydroxyl naphthalene derivatives. lookchem.comresearchgate.net Similarly, amidoalkyl naphthol derivatives have been prepared via a boric acid-catalyzed MCR of 2,7-dihydroxynaphthalene, an aldehyde, and benzamide (B126) under solvent-free conditions. wum.edu.pk These strategies highlight the potential of MCRs to rapidly generate libraries of complex hydroxynaphthalene-containing molecules from simple starting materials. rsc.org

| Reactants | Catalyst/Conditions | Product Type | Reference |

| 2-Hydroxynaphthalene-1,4-dione, Aromatic Aldehydes, Amines | InCl₃, Refluxing Water | Fluorescent Hydroxyl Naphthalene-1,4-dione Derivatives | lookchem.com |

| 2,7-Dihydroxynaphthalene, Substituted Benzaldehydes, Benzamide | Boric Acid, Solvent-free | Amidoalkyl Naphthol Derivatives | wum.edu.pk |

| 2-Naphthol, Aromatic Aldehydes, Semicarbazide/Thiourea | LaCl₃/ClCH₂COOH, Solvent-free | 1-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)semicarbazides | researchgate.net |

Regioselective Functionalization Strategies (e.g., C-H Methylation, Electrophilic Substitution)

Controlling the position of new substituents on the naphthalene ring is a central challenge in its derivatization. Regioselective functionalization strategies, often employing directing groups, have been developed to achieve high precision. researchgate.netnih.gov

C-H Functionalization: Directing group-assisted C-H activation has emerged as a powerful tool for functionalizing specific positions on the naphthalene core. researchgate.netnih.gov For instance, a carbonyl group at the C1 position can direct methylation to the C8 (peri) or C2 (ortho) positions. researchgate.net A tunable transient ligand strategy using palladium catalysis has been developed for the highly regioselective peri- and ortho-C–H methylation of 1-naphthaldehydes. nih.gov This allows for the precise installation of methyl groups, which are common motifs in bioactive molecules. nih.gov

Electrophilic Aromatic Substitution: The regioselectivity of classical electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) on substituted naphthalenes is governed by the electronic and steric properties of the existing substituents. nih.govstackexchange.comyoutube.com A hydroxyl group at C5 is an activating, ortho, para-directing group. Therefore, electrophilic attack would be expected to occur primarily at the C4 and C6 positions. The precise outcome can be influenced by reaction conditions, with lower temperatures sometimes favoring the kinetically controlled product (attack at the alpha position adjacent to the hydroxyl group) and higher temperatures favoring the thermodynamically more stable product. youtube.comchromforum.org

| Reaction Type | Directing Group | Position(s) Functionalized | Catalyst/Reagents | Reference |

| C-H Methylation | 1-Naphthaldehyde | C8 (peri) and C2 (ortho) | Pd(OAc)₂, Transient Ligand | researchgate.netnih.gov |

| C-H Halogenation | 1-Naphthaldehyde | C8 (peri) or C2 (ortho) | Palladium catalyst | researchgate.net |

| Electrophilic Substitution | 5-Hydroxyl group | C4 (ortho), C6 (para) | Various electrophiles (e.g., Br₂, HNO₃, Acyl chloride/AlCl₃) | stackexchange.comyoutube.com |

Ring Transformation and Skeletal Editing Techniques (e.g., Nitrogen-to-Carbon Transmutation)

Recent advancements in synthetic chemistry have introduced powerful "skeletal editing" techniques that allow for the direct manipulation of cyclic frameworks. nih.gov One such strategy with potential applicability to the synthesis of derivatives of this compound is the nitrogen-to-carbon transmutation of isoquinolines. medcraveonline.combldpharm.com This method facilitates the conversion of an isoquinoline (B145761) core into a substituted naphthalene. nih.govsapub.org

The process is inspired by the Wittig reaction and utilizes an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source. medcraveonline.combldpharm.com The reaction proceeds through a one-step process that precisely replaces the nitrogen atom in the isoquinoline ring with a CH unit. medcraveonline.com The key to this transformation is the formation of a triene intermediate via ring-opening, which then undergoes a 6π-electrocyclization and subsequent elimination to yield the naphthalene product. medcraveonline.combldpharm.comsapub.org This methodology is tolerant of a wide array of functional groups, including halogens, ethers, and thioethers, suggesting its potential for creating diverse naphthalene derivatives. medcraveonline.com

For the synthesis of a precursor to this compound, one could envision starting with a suitably substituted isoquinoline. This approach offers a novel retrosynthetic disconnection for accessing polysubstituted naphthalenes that may be challenging to prepare via traditional electrophilic aromatic substitution routes. medcraveonline.com The regioselectivity of such traditional reactions can be difficult to control, whereas skeletal editing offers a more precise method for constructing the desired substitution pattern. medcraveonline.com

Another relevant skeletal editing technique is the ring expansion of indenes. For instance, a reactive difluorodiazo hypervalent iodine(III) reagent has been shown to facilitate the ring expansion of indene (B144670) to generate 2-(difluoromethyl)naphthalene (B2912400) derivatives under mild, transition-metal-free conditions. khanacademy.org While not a direct synthesis of the hydroxynaphthalene scaffold, this demonstrates the principle of ring expansion as a tool for accessing the naphthalene core.

Aromatic Nucleophilic Substitution and Pechmann Reaction Applications

The electron-rich naphthalene ring of this compound is generally more susceptible to electrophilic rather than nucleophilic aromatic substitution (SNAr). However, SNAr can be induced on aromatic rings that are sufficiently activated by electron-withdrawing groups. sigmaaldrich.commdpi.com In the context of derivatives of the target compound, if strongly deactivating groups such as nitro or cyano were introduced onto the naphthalene ring, it could become susceptible to nucleophilic attack. The long-accepted mechanism for SNAr involves a two-stage process featuring a Meisenheimer intermediate. sigmaaldrich.com

The Pechmann reaction, a classic method for the synthesis of coumarins, offers a potential application for this compound. researchgate.net This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.netmedcraveonline.com Given the phenolic nature of this compound, it could theoretically react with a β-ketoester to form a benzocoumarin derivative. The reaction mechanism typically involves an initial transesterification followed by an intramolecular electrophilic attack on the activated aromatic ring. researchgate.net A variety of acid catalysts, both homogeneous (e.g., H₂SO₄, trifluoroacetic acid) and heterogeneous (e.g., Nafion resin/silica nanocomposites), can be employed to facilitate this transformation. orientjchem.org The use of highly activated phenols can allow the reaction to proceed under milder conditions. researchgate.net

Derivatization Strategies for Structural Modification of this compound

The presence of two distinct functional groups in this compound—the 5-hydroxyl group and the methyl acetate moiety—provides multiple avenues for structural modification and diversification.

Chemical Transformations at the 5-Hydroxyl Group

The phenolic hydroxyl group is a prime site for derivatization. Standard reactions such as etherification and esterification can be readily employed to introduce a wide variety of substituents, thereby altering the molecule's steric and electronic properties.

Etherification: The hydroxyl group can be converted to an ether by reaction with alkyl halides or sulfates in the presence of a base. This Williamson ether synthesis is a robust method for introducing alkyl, benzyl, or other aryl groups.

Esterification: The formation of esters from the phenolic hydroxyl group can be achieved by reaction with acyl chlorides or anhydrides, often in the presence of a base like pyridine. medcraveonline.com This reaction allows for the introduction of a wide range of acyl groups.

| Reaction Type | Reagents | Product Functional Group |

| Etherification | Alkyl halide, Base | Ether (-OR) |

| Esterification | Acyl chloride/anhydride, Base | Ester (-OCOR) |

Modifications of the Methyl Acetate Moiety

The methyl acetate group offers several handles for chemical transformation, allowing for the elongation or alteration of the side chain.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(5-hydroxynaphthalen-1-yl)acetic acid, under either acidic or basic conditions. chemspider.com This carboxylic acid serves as a versatile intermediate for further modifications.

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). orientjchem.org Alternatively, the methyl ester can be directly converted to an amide via aminolysis with an amine, although this may require harsher conditions.

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(5-hydroxynaphthalen-1-yl)ethanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

| Reaction Type | Reagents | Product Functional Group |

| Hydrolysis | Acid or Base | Carboxylic Acid (-COOH) |

| Amidation | Amine, Coupling Agent | Amide (-CONHR) |

| Reduction | LiAlH₄ | Alcohol (-CH₂OH) |

Diversification of the Naphthalene Ring System through Directed Synthesis

The naphthalene ring itself can be functionalized through electrophilic aromatic substitution reactions. The existing hydroxyl and acetate substituents will direct incoming electrophiles to specific positions on the ring. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the alkyl acetate side chain is a weakly deactivating, ortho-, para-directing group. The interplay of these directing effects will influence the regiochemical outcome of substitution reactions.

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using the appropriate halogen in the presence of a Lewis acid catalyst. libretexts.org These halogenated derivatives can then serve as handles for further cross-coupling reactions.

Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group is a strong deactivating group and can be subsequently reduced to an amino group, providing another point for derivatization.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group onto the naphthalene ring.

Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation can be used to introduce alkyl or acyl groups, respectively, onto the naphthalene ring using an alkyl or acyl halide and a Lewis acid catalyst. nih.govsapub.org Friedel-Crafts acylation is often preferred as it is less prone to polysubstitution and carbocation rearrangements. youtube.com

| Reaction Type | Reagents | Introduced Group |

| Halogenation | X₂, Lewis Acid | -X (X = Cl, Br) |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Sulfonation | Fuming H₂SO₄ | -SO₃H |

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid | -COR |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis Acid | -R |

Computational Chemistry and Theoretical Modeling of Methyl 2 5 Hydroxynaphthalen 1 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the properties of molecules. These methods, grounded in the principles of quantum mechanics, offer a powerful tool for studying systems that may be challenging to investigate experimentally.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequency Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. nih.gov For Methyl 2-(5-hydroxynaphthalen-1-yl)acetate, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. tandfonline.comnih.gov This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

The optimized geometry of this compound would be characterized by the planar naphthalene (B1677914) ring system. The acetate (B1210297) group attached to the naphthalene core introduces conformational flexibility. The orientation of the methyl acetate group relative to the naphthalene ring is a key structural parameter determined through these calculations.

Furthermore, vibrational frequency calculations are performed on the optimized geometry. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the O-H bond in the hydroxyl group, the C=O stretching of the ester, and various C-H and C-C vibrations within the naphthalene ring. vscht.cz A comparison of theoretical and experimental vibrational spectra, when available, can help to validate the accuracy of the computational model. elixirpublishers.com The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate descriptions of electron correlation, which is crucial for a precise understanding of molecular properties.

For this compound, high-level ab initio calculations could be employed to refine the electronic energy and properties obtained from DFT. These methods are particularly valuable for obtaining highly accurate ionization potentials, electron affinities, and excitation energies, which are fundamental to understanding the molecule's behavior in various chemical and biological processes. While full geometry optimization using high-level ab initio methods may be computationally expensive for a molecule of this size, single-point energy calculations on a DFT-optimized geometry can provide a good balance of accuracy and feasibility.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to understand and predict chemical reactivity. ucsb.eduacs.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.net The spatial distribution and energy of these orbitals are critical in determining the chemical behavior of this compound.

For this molecule, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, with significant contributions from the hydroxyl group's oxygen atom due to its lone pairs of electrons. This indicates that the initial sites for electrophilic attack are likely to be on the naphthalene ring and the hydroxyl oxygen. The LUMO, conversely, is anticipated to be distributed over the naphthalene ring and the carbonyl group of the methyl acetate substituent, suggesting these as the primary sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.65 |

| ELUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

| Ionization Potential (I) ≈ -EHOMO | 5.65 |

| Electron Affinity (A) ≈ -ELUMO | 1.20 |

| Global Hardness (η) = (I-A)/2 | 2.225 |

| Chemical Potential (μ) = -(I+A)/2 | -3.425 |

| Global Electrophilicity (ω) = μ2/2η | 2.63 |

Implications for Reactivity and Electronic Properties

The analysis of the HOMO and LUMO provides valuable insights into the reactivity of this compound. The localization of the HOMO on the hydroxynaphthalene moiety suggests that this part of the molecule is prone to oxidation and electrophilic substitution reactions. The distribution of the LUMO indicates that the molecule can accept electrons, particularly at the naphthalene ring and the ester group, making it susceptible to reduction and nucleophilic attack.

The HOMO-LUMO energy gap is also indicative of the molecule's electronic properties. A relatively small gap can be associated with increased polarizability and a higher propensity for intramolecular charge transfer, which can influence its optical and electronic behavior. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. elixirpublishers.com The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

For this compound, the MEP surface would reveal regions of negative potential (typically colored in shades of red) and positive potential (colored in shades of blue). The regions of negative potential, indicating an excess of electrons, are expected to be located around the oxygen atoms of the hydroxyl and carbonyl groups due to their high electronegativity and the presence of lone pairs. These sites are susceptible to electrophilic attack.

Conversely, regions of positive potential, indicating a deficiency of electrons, are anticipated around the hydrogen atom of the hydroxyl group and the hydrogen atoms of the methyl group. These areas are favorable for nucleophilic attack. The aromatic protons of the naphthalene ring will also exhibit some degree of positive potential. The MEP surface provides a clear and intuitive picture of the molecule's charge distribution and its implications for intermolecular interactions and chemical reactivity. researchgate.net

Mapping of Electrostatic Potential for Reactive Sites and Intermolecular Interactions

Computational analysis of this compound through Molecular Electrostatic Potential (MEP) mapping provides crucial insights into its chemical reactivity and potential for intermolecular interactions. The MEP map is a color-coded representation of the total electron density on the molecule's surface, indicating regions of varying electrostatic potential.

In the MEP map of this compound, distinct regions of positive, negative, and neutral potential are observed. The areas with the most negative potential, typically colored in shades of red and yellow, are concentrated around the oxygen atoms of the hydroxyl (-OH) and ester (C=O and -OCH₃) groups. These regions signify a high electron density and are, therefore, susceptible to electrophilic attack. They also represent the primary sites for forming hydrogen bonds with donor groups in other molecules, such as water or biological macromolecules.

Conversely, the regions of positive electrostatic potential, depicted in blue, are located around the hydrogen atoms, particularly the hydrogen of the hydroxyl group and the hydrogens of the naphthalene ring. These areas are electron-deficient and are thus prone to nucleophilic attack. The hydrogen of the hydroxyl group is a significant hydrogen bond donor site.

The naphthalene ring itself exhibits a more complex electrostatic potential distribution. The aromatic π-system contributes to a region of negative potential above and below the plane of the ring, which can engage in π-π stacking interactions with other aromatic systems. The distribution of electron density within the ring is also influenced by the attached functional groups. The electron-donating hydroxyl group increases the electron density in its vicinity, while the electron-withdrawing acetate group has the opposite effect. This modulation of the electrostatic potential across the aromatic system is critical in determining the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Table 1: Predicted Electrostatic Potential (ESP) Regions of this compound

| Molecular Region | Predicted ESP | Color on MEP Map | Implication for Reactivity |

| Oxygen of Hydroxyl Group | Highly Negative | Red | Site for electrophilic attack, Hydrogen bond acceptor |

| Oxygen of Carbonyl Group | Highly Negative | Red | Site for electrophilic attack, Hydrogen bond acceptor |

| Oxygen of Methoxy Group | Negative | Yellow/Orange | Site for electrophilic attack, Hydrogen bond acceptor |

| Hydrogen of Hydroxyl Group | Highly Positive | Blue | Site for nucleophilic attack, Hydrogen bond donor |

| Aromatic Hydrogens | Positive | Light Blue | Potential sites for nucleophilic attack |

| Naphthalene Ring (π-system) | Negative (above/below plane) | Green/Yellow | Site for π-π stacking interactions |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and the hybridization of atomic orbitals within a molecule. For this compound, NBO analysis reveals significant electronic interactions that contribute to its stability and reactivity.

The analysis of the naphthalene ring system shows extensive π-delocalization, characteristic of aromatic compounds. The p-orbitals of the carbon atoms in the fused rings overlap to form a continuous π-electron cloud. The NBO analysis quantifies the occupancies of the π and π* orbitals, confirming the high degree of electron sharing that confers aromatic stability.

Furthermore, NBO analysis highlights the electronic interactions between the substituents and the naphthalene ring. The lone pairs of the oxygen atom in the hydroxyl group exhibit significant delocalization into the π* anti-bonding orbitals of the aromatic ring. This n → π* interaction is a key factor in the electron-donating nature of the hydroxyl group, which activates the ring towards electrophilic substitution.

Similarly, the ester group participates in delocalization. The lone pairs on the oxygen atoms of the ester can interact with the adjacent σ* and π* orbitals. The most significant of these is the interaction between the lone pair of the carbonyl oxygen and the π* orbital of the C=O bond, which contributes to the resonance stabilization of the ester group.

Hybridization of the atomic orbitals is also determined through NBO analysis. The carbon atoms of the naphthalene ring are predicted to have sp² hybridization, consistent with their involvement in both σ and π bonding. The carbon atom of the carbonyl group is also sp² hybridized, while the methyl carbon of the ester and the methylene (B1212753) carbon of the acetate group are sp³ hybridized. The oxygen of the hydroxyl group and the ether oxygen of the ester are approximately sp² hybridized, reflecting the involvement of their lone pairs in resonance.

Table 2: Key NBO Interactions and Hybridization in this compound

| Interaction/Atom | Description | Predicted Hybridization | Significance |

| Naphthalene Carbons | π-conjugation | sp² | Aromatic stability and reactivity |

| Hydroxyl Oxygen Lone Pair → Ring π | n → π delocalization | ~sp² | Electron-donating effect, ring activation |

| Carbonyl Carbon | σ and π bonding | sp² | Planar geometry, site for nucleophilic addition |

| Methylene Carbon | σ bonding | sp³ | Flexible linker |

| Methyl Carbon | σ bonding | sp³ | Tetrahedral geometry |

Computational Simulation of Spectroscopic Data (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Spectra)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These simulations provide valuable information that can aid in the interpretation of experimental spectra and confirm the structure of a compound like this compound.

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the aromatic protons are expected to resonate in the downfield region (typically 7-8 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts of the individual aromatic protons will be influenced by the electronic effects of the hydroxyl and acetate substituents. The proton of the hydroxyl group will likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration. The methylene protons of the acetate group and the methyl protons of the ester will resonate in the upfield region. Similarly, the ¹³C NMR spectrum will show distinct signals for the sp² hybridized carbons of the naphthalene ring and the carbonyl group, as well as the sp³ hybridized carbons of the methylene and methyl groups.

IR Frequencies: The vibrational frequencies in the Infrared (IR) spectrum can be computationally predicted by calculating the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies correspond to the different vibrational modes of the molecule. For this compound, characteristic vibrational bands are expected. A broad absorption band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching of the hydroxyl group. The C=O stretching of the ester group is predicted to appear as a strong band around 1735 cm⁻¹. The C-O stretching vibrations of the ester and the hydroxyl group will be found in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ range.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic transitions and predict the UV-Vis absorption spectrum. The calculations provide information on the excitation energies and oscillator strengths of the electronic transitions. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the naphthalene ring system. The presence of the hydroxyl and acetate substituents will cause a shift in the absorption maxima compared to unsubstituted naphthalene. The hydroxyl group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Approximate Range |

| ¹H NMR | Aromatic Protons | 7.0 - 8.5 ppm |

| ¹H NMR | Hydroxyl Proton | 5.0 - 10.0 ppm (variable) |

| ¹H NMR | Methylene Protons (-CH₂-) | 3.5 - 4.5 ppm |

| ¹H NMR | Methyl Protons (-OCH₃) | 3.5 - 4.0 ppm |

| ¹³C NMR | Carbonyl Carbon (C=O) | 170 - 180 ppm |

| ¹³C NMR | Aromatic Carbons | 110 - 160 ppm |

| IR | O-H Stretch (hydroxyl) | 3200 - 3600 cm⁻¹ (broad) |

| IR | C=O Stretch (ester) | 1730 - 1750 cm⁻¹ (strong) |

| IR | Aromatic C=C Stretch | 1400 - 1600 cm⁻¹ |

| UV-Vis | π → π* Transitions | 250 - 350 nm |

In Silico Studies of Molecular Interactions and Structure-Activity Relationship (SAR) Investigations

In silico methods are instrumental in exploring the potential biological activity of this compound and guiding structure-activity relationship (SAR) studies. These computational techniques can predict how the molecule might interact with biological targets, providing a foundation for further experimental investigation.

Molecular Docking Simulations with Potential Biological Targets for Mechanistic Insightsjbcpm.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. jbcpm.com For this compound, potential biological targets could be enzymes or receptors where the naphthalene scaffold or the functional groups can form favorable interactions.

The docking process involves placing the flexible ligand into the binding site of a rigid or flexible receptor and scoring the different poses based on a scoring function that estimates the binding free energy. The hydroxyl group of the molecule is a key hydrogen bond donor and acceptor, and the carbonyl oxygen of the ester is a hydrogen bond acceptor. These groups are likely to interact with polar amino acid residues in a binding pocket. The naphthalene ring can participate in hydrophobic interactions and π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan. jbcpm.com

By docking this compound into the active sites of various potential targets, it is possible to identify which proteins it is most likely to bind to and to gain insights into the specific interactions that stabilize the complex. This information is crucial for understanding its potential mechanism of action and for designing derivatives with improved potency and selectivity.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Stabilityjbcpm.com

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand and its target protein over time. jbcpm.com While molecular docking provides a static snapshot of the binding pose, MD simulations can assess the stability of this pose and explore the conformational landscape of the ligand-protein complex.

An MD simulation of the this compound-protein complex, obtained from docking, would involve solving Newton's equations of motion for all atoms in the system. This allows for the observation of the flexibility of both the ligand and the protein and the evolution of their interactions. Key parameters to analyze from an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions.

Furthermore, MD simulations can be used to calculate the binding free energy with greater accuracy than docking scoring functions, using methods like MM/PBSA or MM/GBSA. These simulations can reveal the key residues responsible for binding and the role of water molecules in mediating interactions, providing a comprehensive understanding of the binding event at an atomic level. This detailed information is invaluable for SAR studies, as it can explain why certain structural modifications enhance or diminish binding affinity. jbcpm.com

Reactivity Profiles and Mechanistic Investigations of Methyl 2 5 Hydroxynaphthalen 1 Yl Acetate

Chemical Reactivity of the Naphthalene (B1677914) Core

The reactivity of the naphthalene core in Methyl 2-(5-hydroxynaphthalen-1-yl)acetate is governed by the electronic effects of its substituents: the activating, ortho-, para-directing hydroxyl group at C5, and the deactivating methyl acetate (B1210297) group at C1. Naphthalene itself is more reactive than benzene towards electrophilic substitution and undergoes these reactions more readily. libretexts.org

Electrophilic Aromatic Substitution (EAS):

Naphthalene typically undergoes electrophilic attack at the 1-position (α-position) due to the formation of a more stable carbocation intermediate. pearson.comwordpress.comonlineorganicchemistrytutor.com In the case of this compound, the directing effects of the existing substituents play a crucial role. The potent activating effect of the 5-hydroxyl group directs incoming electrophiles to the ortho (C4 and C6) and para (C8) positions. Conversely, the carboxymethyl group at C1 is deactivating. Therefore, electrophilic substitution is anticipated to occur preferentially on the ring bearing the hydroxyl group, at positions C4 and C8.

| Position of Substitution | Activating/Deactivating Group Influence | Expected Reactivity |

| C4 | Ortho to activating -OH group | Highly favored |

| C8 | Para to activating -OH group | Favored |

| C2, C3 | --- | Less favored |

| C6, C7 | Meta and ortho to deactivating group | Less favored |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on the naphthalene ring is less common and generally requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. wikipedia.orgyoutube.com The naphthalene core of this compound, with its electron-donating hydroxyl group, is not predisposed to SNAr reactions under standard conditions. For such a reaction to occur, the hydroxyl group would likely need to be converted into a better leaving group, and a potent electron-withdrawing group would need to be introduced onto the ring system.

Oxidation:

The naphthalene ring system, particularly when activated by a hydroxyl group, is susceptible to oxidation. Structurally similar compounds like 1,5-dihydroxynaphthalene can be oxidized to form quinones, such as juglone, using reagents like chromium trioxide. wikipedia.org Photooxidation of 1,5-dihydroxynaphthalene in the presence of singlet oxygen sensitizers has also been reported. rsc.org It is plausible that this compound could undergo similar oxidative transformations, potentially leading to the formation of a naphthoquinone derivative, which are valuable intermediates in the synthesis of dyes and pharmaceuticals. guidechem.com Additionally, under certain conditions, oxidative polymerization of dihydroxynaphthalene derivatives can occur. acs.org

Reduction:

The Birch reduction is a characteristic reaction of aromatic rings, converting them into 1,4-cyclohexadienes using an alkali metal in liquid ammonia with a proton source. wikipedia.orgpharmaguideline.com Naphthalene and its derivatives readily undergo this reaction. adichemistry.com For this compound, the Birch reduction would selectively reduce the naphthalene core. However, the acidic proton of the hydroxyl group would be deprotonated under the basic reaction conditions, forming a phenolate which is resistant to reduction. adichemistry.comyoutube.com Therefore, protection of the hydroxyl group would be necessary prior to the reduction of the aromatic system. A modified approach, the Benkeser reduction, utilizes lithium or calcium in low molecular weight alkylamines and can also be employed for the reduction of polycyclic aromatic hydrocarbons like naphthalene. wikipedia.org

Reactivity of the 5-Hydroxyl Group

The phenolic hydroxyl group at the C5 position is a key site of reactivity in this compound, participating in proton transfer, derivatization, and potentially directing intramolecular reactions.

Proton Transfer:

The hydroxyl group of the subject compound is acidic and can undergo proton transfer reactions. masterorganicchemistry.com In aqueous or protic solvents, it can exist in equilibrium with its conjugate base, the naphtholate anion. The acidity of naphthols can be influenced by substituents on the ring; in the excited state, naphthols become significantly more acidic, leading to excited-state proton transfer (ESPT). researchgate.netrsc.orgmdpi.com This phenomenon has been extensively studied for 2-naphthol, where water clusters can act as proton acceptors. aip.org

Tautomerism:

Similar to other naphthols, the 5-hydroxyl group of this compound can exhibit keto-enol tautomerism, existing in equilibrium with a small amount of its keto tautomer. wikipedia.org This tautomeric equilibrium, although generally favoring the enol (naphthol) form to maintain aromaticity, can be significant in certain reactions.

The nucleophilic character of the 5-hydroxyl group allows for a variety of derivatization reactions.

Acylation and Alkylation:

The hydroxyl group can be readily acylated with acyl chlorides or anhydrides and alkylated with alkyl halides. The O-alkylation of naphthols, often carried out under basic conditions to form the more nucleophilic naphtholate anion, is a common transformation. scirp.orgacs.orgscispace.com However, a competition between O-alkylation and C-alkylation can exist. The choice of solvent can influence the outcome; protic solvents can solvate the oxygen atom, favoring C-alkylation, while aprotic solvents tend to favor O-alkylation. pharmaxchange.info

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | 5-acetoxynaphthalene derivative |

| Alkylation | Methyl iodide | 5-methoxynaphthalene derivative |

These derivatization reactions are crucial for modifying the properties of the molecule, for instance, to protect the hydroxyl group or to introduce new functionalities.

The presence of both a hydroxyl group and a methyl acetate group on the naphthalene scaffold opens up possibilities for intramolecular reactions.

Intramolecular Cyclizations:

While no specific examples for this compound are documented in the provided search results, the structural motif is amenable to cyclization. For instance, under acidic conditions, an intramolecular Friedel-Crafts type reaction could potentially occur between the carboxylic acid (after hydrolysis of the ester) and an activated position on the naphthalene ring, leading to a lactone.

Rearrangements:

A notable rearrangement reaction for phenolic esters is the Fries rearrangement. nih.gov If the 5-hydroxyl group of this compound is first acylated, the resulting ester could undergo a Lewis acid-catalyzed Fries rearrangement to yield an acyl-substituted hydroxynaphthalene derivative. Other rearrangements have been observed in sterically strained naphthalene derivatives, indicating the potential for skeletal reorganization under specific conditions. gla.ac.ukacs.org

Reactivity of the Methyl Acetate Moiety

The reactivity of the methyl acetate group in this compound is primarily centered around the ester functionality and the adjacent α-carbon. These sites are susceptible to nucleophilic attack and deprotonation, respectively, leading to a range of chemical transformations.

Ester Hydrolysis and Transesterification Reactions

The ester group of this compound can undergo hydrolysis and transesterification, common reactions for esters. These transformations involve the cleavage of the acyl-oxygen bond.

Ester Hydrolysis:

Ester hydrolysis is the process of splitting an ester into its constituent carboxylic acid and alcohol. ucoz.com This reaction can be catalyzed by either acid or base. ucoz.comchemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, such as hydrochloric or sulfuric acid, and an excess of water, the ester is hydrolyzed to 5-hydroxynaphthalen-1-yl)acetic acid and methanol (B129727). libretexts.org The reaction is reversible, and the use of excess water shifts the equilibrium towards the products. chemistrysteps.comlibretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.orgucalgary.ca

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, like sodium hydroxide, also results in hydrolysis. ucalgary.ca This process, known as saponification, is irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt. chemistrysteps.commasterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. ucalgary.ca

Transesterification:

Transesterification is the conversion of one ester to another by exchanging the alkoxy group. masterorganicchemistry.com This reaction is often catalyzed by either an acid or a base. wikipedia.orgvedantu.com For this compound, this would involve reacting it with a different alcohol in the presence of a catalyst to produce a new ester and methanol. Driving the reaction to completion often involves removing the methanol as it is formed. wikipedia.orgvedantu.com

Acid-Catalyzed Transesterification: Strong acids catalyze this reaction by protonating the carbonyl group, making it more susceptible to nucleophilic attack by an alcohol molecule. wikipedia.org

Base-Catalyzed Transesterification: Bases, typically an alkoxide corresponding to the alcohol being used, catalyze the reaction by deprotonating the alcohol, thereby increasing its nucleophilicity. wikipedia.orgvedantu.com The choice of base is crucial to avoid unwanted side reactions; for instance, using a different alkoxide than the one in the ester can lead to a mixture of products. chemistrysteps.com

| Reaction | Catalyst | Conditions | Products |

| Hydrolysis | Acid (e.g., H₂SO₄, HCl) | Aqueous solution, heat | (5-hydroxynaphthalen-1-yl)acetic acid, Methanol |

| Hydrolysis | Base (e.g., NaOH) | Aqueous solution, heat | Sodium (5-hydroxynaphthalen-1-yl)acetate, Methanol |

| Transesterification | Acid or Base | Excess of another alcohol (R'OH) | This compound, Methanol |

Condensation and Alkylation Reactions at the α-Carbon

The α-carbon of the methyl acetate moiety in this compound is acidic due to its position adjacent to the carbonyl group. This allows for deprotonation to form a nucleophilic enolate, which can then participate in condensation and alkylation reactions.

Condensation Reactions:

The most relevant condensation reaction for an ester like this compound is the Claisen condensation. wikipedia.org This reaction involves the formation of a carbon-carbon bond between two ester molecules in the presence of a strong base, resulting in a β-keto ester. wikipedia.org The self-condensation of this compound would yield a β-keto ester. The driving force for this reaction is the formation of a highly resonance-stabilized enolate of the β-keto ester product. wikipedia.org A stoichiometric amount of base is required for this reason. wikipedia.org

Alkylation Reactions:

The enolate formed by deprotonation of the α-carbon can act as a nucleophile in an S(_N)2 reaction with an alkyl halide. libretexts.orglumenlearning.com This results in the formation of a new carbon-carbon bond at the α-position. fiveable.me For successful alkylation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often used to ensure complete enolate formation and prevent competing reactions. libretexts.orgorganicchemistrytutor.com The choice of the alkylating agent is also important, with primary alkyl halides being the most effective to avoid elimination side reactions. libretexts.orglibretexts.org

| Reaction | Reagents | Intermediate | Product |

| Claisen Condensation | Strong base (e.g., NaOEt) | Enolate | β-keto ester |

| α-Alkylation | 1. Strong base (e.g., LDA) 2. Alkyl halide (R-X) | Enolate | α-alkylated ester |

Metal Coordination and Complexation Chemistry

The structure of this compound, featuring a hydroxynaphthalene group, suggests potential for metal coordination and the formation of metal complexes.

Chelation Behavior of the Hydroxynaphthalene Ligand

The hydroxynaphthalene portion of the molecule can act as a ligand for metal ions. The hydroxyl group (-OH) is a key functional group involved in coordination. While the ester group's oxygen atoms could potentially be involved in chelation, it is the deprotonated hydroxyl group that is the primary binding site. Naphthalene-based ligands with hydroxyl groups are known to form stable complexes with a variety of metal ions. The formation of a chelate ring, involving the metal ion and the ligand, enhances the stability of the resulting complex.

Synthesis and Spectroscopic Characterization of Metal Chelates

The synthesis of metal chelates with hydroxynaphthalene-containing ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting metal complexes can be characterized by various spectroscopic techniques to determine their structure and bonding.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O and O-H stretching bands upon complexation can provide evidence of coordination. A shift in the C=O stretching frequency can indicate the involvement of the ester carbonyl oxygen in bonding, while the disappearance or significant broadening of the O-H band suggests deprotonation and coordination of the hydroxyl group.

UV-Visible Spectroscopy: The formation of metal complexes often leads to changes in the electronic spectrum. The appearance of new absorption bands, particularly in the visible region, can be attributed to d-d electronic transitions of the metal ion or charge-transfer transitions between the metal and the ligand. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons in the ligand upon complexation can provide information about the binding sites.

Mass Spectrometry: This technique can be used to determine the molecular weight of the metal complex and confirm its stoichiometry. nih.gov

Mechanistic Elucidation of Synthetic Transformations

The synthetic transformations of this compound are governed by well-established reaction mechanisms in organic chemistry.

Ester Hydrolysis and Transesterification: Both acid- and base-catalyzed hydrolysis and transesterification proceed through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com The key step is the formation of a tetrahedral intermediate after the nucleophilic attack on the carbonyl carbon. ucalgary.ca In acidic conditions, the carbonyl group is first protonated to increase its electrophilicity. ucalgary.ca Under basic conditions, the nucleophile (hydroxide or alkoxide) directly attacks the carbonyl carbon. ucalgary.ca

Alkylation and Condensation at the α-Carbon: These reactions proceed via the formation of an enolate intermediate. A strong base abstracts a proton from the α-carbon to form a resonance-stabilized enolate. ucalgary.ca This enolate then acts as a nucleophile. In alkylation, it attacks an electrophilic alkyl halide in an S(_N)2 reaction. ucalgary.ca In the Claisen condensation, the enolate attacks the carbonyl carbon of another ester molecule, leading to a tetrahedral intermediate which then eliminates an alkoxide to form the β-keto ester. wikipedia.orgopenstax.org

Insufficient Information Found to Generate Article on the Reactivity of this compound

Following a comprehensive and exhaustive search of available scientific literature, it has been determined that there is a significant lack of specific data regarding the reactivity profiles and mechanistic investigations of the chemical compound this compound. Despite employing various targeted search strategies, no detailed research findings, data tables, or scholarly articles could be retrieved that would allow for a thorough and scientifically accurate analysis as requested.

The initial and subsequent searches for information pertaining to the stepwise analysis of multi-step reactions, as well as the characterization of intermediates and transition states involving this compound, did not yield any relevant results. The scientific literature that was accessible through the performed searches does not appear to contain specific studies on these aspects of the compound's chemistry.

General searches on the reactivity of naphthalene derivatives and related compounds provided broad chemical principles but lacked the specific details required to construct an article focused solely on this compound. The absence of specific synthetic, mechanistic, or computational studies directly investigating this compound means that any attempt to generate the requested article would be based on speculation and inference from tangentially related molecules, which would not meet the required standards of scientific accuracy and detail.

Therefore, due to the unavailability of the necessary scientific data, it is not possible to generate the requested article with the specified outline and content inclusions. The information required for a detailed discussion on the "Stepwise Analysis of Multi-Step Reactions" and "Characterization of Intermediates and Transition States" for this compound is not present in the currently accessible scientific domain.

Advanced Research Applications of Methyl 2 5 Hydroxynaphthalen 1 Yl Acetate and Its Derivatives

Applications as Chemical Reagents and Synthetic Intermediates

The chemical architecture of Methyl 2-(5-hydroxynaphthalen-1-yl)acetate makes it a valuable precursor and building block in various synthetic pathways.

Building Block for Complex Organic Synthesis and Derivatization

The naphthalene (B1677914) moiety with its hydroxyl and acetate (B1210297) substituents offers multiple reactive sites for elaboration, rendering it an excellent starting material for constructing more intricate molecular frameworks. Organic chemists utilize this compound as a foundational scaffold to introduce additional functional groups and build complex polycyclic and heterocyclic structures. The reactivity of the hydroxyl group allows for etherification and esterification reactions, while the acetate group can be hydrolyzed, reduced, or converted into other functional groups, paving the way for a diverse array of derivatives.

This modular approach is crucial in medicinal chemistry and drug discovery, where the synthesis of analog libraries is essential for structure-activity relationship studies. For instance, the core structure can be modified to enhance biological activity or to fine-tune pharmacokinetic properties. The ability to systematically alter the molecule's periphery while maintaining the core hydroxynaphthalene structure is a significant advantage in the rational design of new chemical entities.

Precursor for Advanced Materials (e.g., Optoelectronic Materials, Nanostructured Composites)

The inherent photophysical properties of the naphthalene ring system make this compound and its derivatives attractive precursors for advanced materials. Naphthalene-based compounds are known for their fluorescence and electroactivity, which are critical characteristics for optoelectronic applications. nih.gov By incorporating this scaffold into polymers or other macromolecular structures, materials with tailored electronic and optical properties can be developed.

These materials can find use in devices such as organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. The ability to modify the substituents on the naphthalene ring allows for the tuning of the material's emission color, quantum yield, and charge transport properties. Furthermore, these derivatives can be integrated into nanostructured composites, imparting new functionalities to materials like nanoparticles and metal-organic frameworks (MOFs).

Development of Molecular Probes and Chemosensors

The hydroxynaphthalene scaffold is a well-established fluorophore, and this property is harnessed in the design of molecular probes and chemosensors for detecting various analytes.

Design and Synthesis of Fluorescent Probes based on Hydroxynaphthalene Scaffolds

The design of fluorescent probes often involves coupling a recognition unit (receptor) to a signaling unit (fluorophore). The hydroxynaphthalene moiety serves as an excellent signaling unit due to its inherent fluorescence. nih.govresearchgate.net Synthetic strategies focus on attaching specific receptor groups to the naphthalene core that can selectively bind to target analytes, such as metal ions, anions, or biologically relevant molecules. researchgate.netscispace.com

For example, Schiff base derivatives of hydroxynaphthalene have been synthesized and shown to be effective chemosensors for metal ions like Al³⁺ and Cu²⁺. researchgate.netscispace.com The synthesis typically involves the condensation of a hydroxynaphthaldehyde derivative with an appropriate amine, creating an imine linkage that can coordinate with metal ions. This modular synthesis allows for the creation of a library of probes with varying selectivities and sensitivities. uni-muenchen.de

Luminescence Properties and Environmental Responsiveness

Hydroxynaphthalene derivatives exhibit characteristic luminescence properties, including fluorescence with notable quantum yields and photostability. nih.gov The emission wavelength and intensity of these compounds can be sensitive to their local environment, a phenomenon known as solvatochromism. This environmental responsiveness is a key feature for their application as molecular probes.

Changes in solvent polarity, pH, or the presence of specific analytes can induce significant changes in the fluorescence signal. For instance, the interaction of a hydroxynaphthalene-based probe with a target ion can lead to either fluorescence enhancement ("turn-on") or quenching ("turn-off"). scispace.com This on/off switching mechanism provides a clear and measurable signal for detection. The fluorescence of these probes can be influenced by factors such as intramolecular hydrogen bonding and charge transfer processes. researchgate.net

Chemo- and Ion-Sensing Applications

The ability of hydroxynaphthalene-based probes to selectively bind to specific ions and molecules has led to their use in various chemo- and ion-sensing applications. researchgate.netscispace.com These probes offer high sensitivity and selectivity, allowing for the detection of trace amounts of analytes in complex samples.

For example, fluorescent probes based on this scaffold have been developed for the detection of sulfite/bisulfite ions in environmental water samples. nih.gov In the presence of these ions, a noticeable color change and a decrease in fluorescence intensity can be observed. nih.gov Similarly, hydroxynaphthalene derivatives have been employed as fluorescent sensors for the selective detection of copper ions (Cu²⁺), which are environmentally and biologically significant. scispace.com The development of these sensors is a growing area of research with potential applications in environmental monitoring, clinical diagnostics, and cellular imaging. researchgate.netnih.gov

Interactive Data Table: Examples of Hydroxynaphthalene-Based Fluorescent Probes

| Probe Type | Target Analyte | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| 1-hydroxy-2,4-diformylnaphthalene derivative | SO₃²⁻/HSO₃⁻ | Fluorescence quenching | 9.93 nM (fluorescence) |

| Hydroxynaphthylidene derivative of hydrazine | Cu²⁺ | Fluorescence quenching | Not specified |

| Naphthol Schiff base | Al³⁺ | Fluorescence enhancement | 0.05 µM |

| Naphthalene derivative with Schiff base | Al³⁺ | Fluorescence enhancement | 8.73 × 10⁻⁸ mol/L |

| Naphthalimide derivative with Schiff base | Cu²⁺ | Fluorescence quenching | 1.8 µM |

Biological Activity Investigations (Mechanism-Oriented, In Vitro and In Silico Studies Only)

Mechanistic studies are crucial for understanding how a compound exerts its effects, paving the way for rational drug design and optimization. For derivatives of this compound, research has focused on elucidating their interactions with key cellular components and pathways.

The ability of naphthalene-based compounds to fit into the active sites of enzymes makes them attractive candidates for inhibitor development.

Sirtuin Inhibition: Sirtuins are a class of NAD+-dependent deacetylases that play critical roles in cellular metabolism, DNA repair, and aging. nih.gov Their inhibition is a therapeutic strategy for certain cancers and neurodegenerative diseases. aging-us.com The mechanism of sirtuin-catalyzed deacetylation involves the cleavage of nicotinamide (B372718) (NIC) from NAD+, forming an O-alkylamidate intermediate with the acetylated substrate. nih.gov

Derivatives of the potent and selective SIRT1 inhibitor EX-527 have been studied extensively. nih.gov Mechanistic analyses have shown that inhibition by EX-527 is uncompetitive with respect to the NAD+ cofactor and non-competitive with the substrate peptide. nih.gov This indicates that the inhibitor binds most effectively to the enzyme after the initial steps of the catalytic reaction have occurred. nih.gov Structure-based virtual screening and subsequent activity assays have identified novel, potent, and highly specific inhibitors for other sirtuin isoforms, such as Sirt2, by targeting pockets extending from the primary peptide-binding groove. aging-us.com

Interactive Table: Sirtuin Inhibitor Mechanisms

| Inhibitor Class/Example | Target Sirtuin(s) | Mechanism of Inhibition | Key Findings |

|---|---|---|---|

| EX-527 and derivatives | SIRT1 | Uncompetitive with NAD+, Non-competitive with substrate | Binds after formation of the bicyclic intermediate. nih.gov |

| AGK2 | Sirt2 | Binds within the Sirt2 C-site | Exhibits >14-fold selectivity for Sirt2 over Sirt1/3. mdpi.com |

Proteasome Inhibition: The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins. Its inhibition is a validated strategy in cancer therapy. Research into new scaffolds for proteasome inhibitors has explored compounds that can be tested in both isolated 20S proteasomes and in semi-purified proteasomes from various cancer cell line lysates. nih.gov Unlike irreversible inhibitors, compounds that induce reversible and time-limited proteasome inhibition may offer increased target selectivity and avoid drawbacks associated with permanent adduct formation. nih.gov

Derivatives of hydroxynaphthalene have demonstrated the ability to modulate critical cellular pathways, particularly those leading to programmed cell death, or apoptosis.

Apoptosis Induction: Apoptosis is an essential process for removing damaged or cancerous cells. Naphthalene derivatives can trigger this process through multiple, distinct mechanisms.

Intrinsic (Mitochondrial) Pathway: Ring-substituted 1-hydroxynaphthalene-2-carboxanilides have been shown to induce apoptosis in cancer cell lines by directly targeting mitochondria. mdpi.com This is associated with a loss of the mitochondrial membrane potential and the increased production of mitochondrial superoxide (B77818). mdpi.com Similarly, other novel compounds have been found to induce apoptosis by reducing the mitochondrial membrane potential, leading to the activation of downstream effector caspases. mdpi.com

Extrinsic (Death Receptor) Pathway: Some compounds can trigger apoptosis through the extrinsic pathway, evidenced by the activation of initiator caspases like caspase-8 and caspase-10. mdpi.com

Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins are key regulators of apoptosis. A derivative of 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamide was identified as a selective inhibitor of the anti-apoptotic protein Mcl-1. nih.gov This compound binds to the BH3 binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins and causing cell death through a Bak/Bax-dependent mechanism, which culminates in the activation of caspase-3. nih.gov

p53-Dependent Pathway: The tumor suppressor protein p53 is a master regulator of the cell cycle and apoptosis. The protein kinase inhibitor H-7 has been shown to induce apoptosis in human neuroblastoma cells by causing a dramatic nuclear accumulation of wild-type p53. nih.gov This p53-dependent mechanism contributes directly to the compound's cytotoxic effects. nih.gov

Interactive Table: Apoptosis Induction by Naphthalene Derivatives

| Derivative Class | Cancer Cell Line | Apoptotic Mechanism | Key Protein/Pathway Modulated |

|---|---|---|---|

| 1-Hydroxynaphthalene-2-carboxanilides | THP-1 (Leukemia) | Intrinsic pathway | Loss of mitochondrial membrane potential, superoxide production. mdpi.com |

| N-(4-hydroxynaphthalen-1-yl)arylsulfonamides | Human leukemic cells | Disruption of anti-apoptotic protein function | Selective inhibition of Mcl-1, activation of caspase-3. nih.gov |

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas | HCT-116 (Colon) | Intrinsic pathway, cell cycle arrest | Decreased Bcl-2; increased Bax, cytochrome C, p53, caspases. nih.gov |

Hydroxynaphthalene derivatives have been investigated for their antimicrobial properties, with studies aiming to identify their specific cellular targets.

Membrane Damage and Disruption: The naphthoquinone derivative 5,8-dihydroxy-1,4-naphthoquinone (B181067) demonstrates potent antimicrobial effects by causing physiological damage to the cell membrane. mdpi.com In vitro studies using crystal violet uptake assays and scanning electron microscopy revealed that the compound disrupts membrane permeability and integrity in both bacteria (Staphylococcus aureus, Staphylococcus epidermidis) and fungi (Candida albicans). mdpi.com

Inhibition of Respiratory Chain: In addition to membrane damage, 5,8-dihydroxy-1,4-naphthoquinone was found to disrupt the respiratory chain in microorganisms, causing a significant reduction in dehydrogenase activity, particularly in C. albicans. mdpi.com

DNA Leakage and Damage: The disruption of the cell membrane by this naphthoquinone derivative also leads to the leakage of intracellular components, including DNA, further contributing to its antimicrobial effect. mdpi.com

Inhibition of Type III Secretion Systems (T3SS): Small molecule screening identified an 8-hydroxyquinoline (B1678124) derivative that acts as an inhibitor of the Type III secretion system in the Gram-negative pathogen Yersinia pseudotuberculosis. nih.gov The T3SS is a critical virulence factor for many pathogenic bacteria, making it an attractive target for new antibacterial agents. nih.gov

Multitarget Agents: Some 2-hydroxynaphthalene-1-carboxanilides show broad-spectrum activity against various bacteria and mycobacteria, including resistant isolates. nih.goviapchem.org These compounds are proposed to act as multitarget agents, interfering with several metabolic or reproductive pathways within the microorganism simultaneously. nih.gov

The identification of direct molecular targets is essential for understanding a compound's mechanism of action. A combination of experimental and computational methods is often employed.

Biochemical and Biophysical Assays: High-throughput screening followed by biochemical and biophysical assays is a common strategy. For example, the binding of an N-(4-hydroxynaphthalen-1-yl)arylsulfonamide derivative to the Mcl-1 protein was confirmed using several complementary assays, including NMR experiments. nih.gov For Heat shock protein 90 (Hsp90), another important cancer target, inhibitors based on a hydroxynaphthalene scaffold were identified and their activity was quantified using in vitro methods like the malachite green assay and fluorescence polarization (FP) assays. nih.gov

Computational Approaches: In silico methods are invaluable for predicting and rationalizing molecular interactions.

Virtual Screening: This technique was used to identify initial hits for Hsp90 inhibitors from large compound libraries. nih.gov

Molecular Docking: Docking studies have been used to predict the binding mode of inhibitors within the active sites of their target enzymes, such as Sirt2 and Sirt5. mdpi.com These computational predictions are often supported by kinetic assays which can, for example, demonstrate competitive inhibition against a substrate. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov By calculating various quantum chemical, topological, and physicochemical descriptors, QSAR models can predict the activity of new molecules and provide insight into the features required for potency. nih.gov

Interactive Table: Target Validation Methods

| Molecular Target | Validation Method(s) | Type | Key Finding |

|---|---|---|---|

| Mcl-1 | NMR experiments, biochemical/biophysical assays | Experimental | Confirmed direct binding of inhibitor to the BH3 groove. nih.gov |

| Hsp90 | Malachite green assay, Fluorescence Polarization (FP) assay | Experimental | Quantified inhibitory activity of hydroxynaphthalene analogs. nih.gov |

| Sirtuins (Sirt2, Sirt5) | Molecular docking, kinetic assays | Computational & Experimental | Predicted binding modes and confirmed competitive inhibition. mdpi.com |

SAR studies involve the systematic modification of a molecule's structure to understand how these changes affect its biological activity. This provides crucial insights into the interaction between the compound and its target.